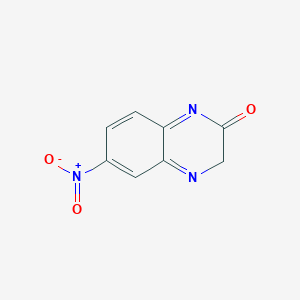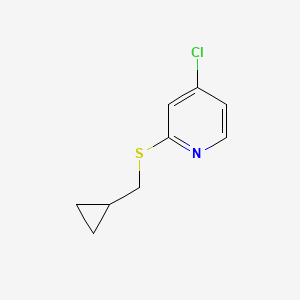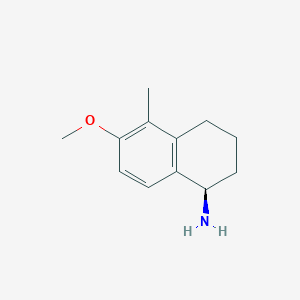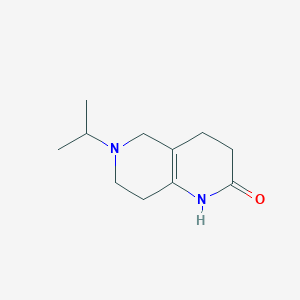
6-nitro-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-3H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitration. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives to form quinoxalin-2-one, which is then nitrated using nitric acid or a nitrating mixture to introduce the nitro group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form 6-amino-3H-quinoxalin-2-one.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 6-Amino-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxalin-2-one derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Nitro-3H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure
Mecanismo De Acción
The mechanism of action of 6-nitro-3H-quinoxalin-2-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparación Con Compuestos Similares
- 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one
- 5-Methyl-6H-indolo[2,3-b]quinoxalin-3-one
- 9-Nitro-6H-indolo[2,3-b]quinoxaline
Comparison: 6-Nitro-3H-quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitro group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one has a different substitution pattern, leading to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H5N3O3 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
6-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2 |
Clave InChI |
FJIZTXWVMLLGBA-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-](/img/structure/B11903476.png)






![1,3-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B11903516.png)
![2-(3-Hydroxypropyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11903522.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carbonitrile](/img/structure/B11903535.png)

![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
